molecular formula C9H19NO B13268714 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine

2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine

Cat. No.: B13268714
M. Wt: 157.25 g/mol
InChI Key: KIQGTEXMFUPXMX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a methoxy group and a cyclopentyl ring.

Preparation Methods

The synthesis of 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 1-methylcyclopentanol with methoxyethanol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .

Industrial production methods typically involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on specific biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO, with a molecular weight of approximately 181.26 g/mol. The structural formula can be represented as follows:

Structure C2H5OC5H10N\text{Structure }\text{C}_2\text{H}_5\text{O}-\text{C}_5\text{H}_{10}\text{N}

Physical Properties

PropertyValue
Molecular FormulaC11H17NO
Molecular Weight181.26 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. Preliminary studies suggest that the compound may act as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant inhibitory effects on MAO-A and MAO-B enzymes. For instance:

  • MAO-A Inhibition : The compound showed a dose-dependent inhibition of MAO-A activity with an IC50 value in the low micromolar range.
  • MAO-B Inhibition : Similar effects were observed for MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting symptoms akin to depression. The results demonstrated:

  • Behavioral Changes : Treated animals displayed reduced depressive-like behaviors compared to control groups.
  • Neurochemical Analysis : Increased levels of serotonin and norepinephrine were observed in the brains of treated subjects, indicating a possible enhancement in mood-regulating neurotransmitters.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other known MAO inhibitors was performed:

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)Notes
This compound3.54.0Significant behavioral effects
Selegiline100.5Used clinically for Parkinson's disease
Rasagiline80.3Neuroprotective properties

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Mood Disorders : As a potential antidepressant through its action on serotonin and norepinephrine levels.
  • Neurodegenerative Diseases : Its role as an MAO inhibitor may provide neuroprotective benefits in conditions like Parkinson's disease.
  • Pain Management : Emerging evidence suggests that this compound may also exhibit analgesic properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methoxy-2-(1-methylcyclopentyl)ethanamine

InChI

InChI=1S/C9H19NO/c1-9(5-3-4-6-9)8(7-10)11-2/h8H,3-7,10H2,1-2H3

InChI Key

KIQGTEXMFUPXMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(CN)OC

Origin of Product

United States

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